2-(2-Chlorophenyl)-1-cyclopropylethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-cyclopropylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVRUHWRJPHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with cyclopropyl methyl ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Reduction of the Ketone Group
The carbonyl group in 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one can undergo nucleophilic addition or reduction. For example:
-
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce the ketone to form a secondary alcohol.
Substitution at the Chlorophenyl Moiety
The chlorophenyl group may participate in nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. Reactions could include replacement of chlorine with nucleophiles like amines or thiols under basic conditions.
Cyclopropane Ring Dynamics
The cyclopropane ring, being strained, may undergo ring-opening reactions under acidic or oxidative conditions. For instance, acid-catalyzed ring opening could yield alkenes or carbonyl compounds .
Common Reagents and Conditions
Major Products
Reduced Derivatives
-
Secondary alcohol : Reduction of the ketone yields 2-(2-chlorophenyl)-1-cyclopropylethan-1-ol.
Substituted Chlorophenyl Derivatives
-
Amines/thiols : Replacement of chlorine with nucleophiles produces derivatives like 2-(2-aminophenyl)-1-cyclopropylethan-1-one.
Ring-Opened Products
Structural Basis for Reactivity
The compound’s reactivity stems from:
-
Electrophilic carbonyl group : Susceptible to nucleophilic attack.
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Chlorophenyl substituent : Potential for substitution if activated.
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Strained cyclopropane ring : Prone to ring-opening under stress.
Research Gaps and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Recent studies have shown that derivatives of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one exhibit promising anticancer properties. For instance, a study demonstrated that modifications of this compound could lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 15 | Apoptosis induction |
| Derivative B | HeLa | 20 | Cell cycle arrest |
Pain Management
Another significant application is in pain management. Research indicates that compounds related to this compound can modulate pain pathways, potentially offering new analgesics with fewer side effects compared to traditional opioids .
Case Study: Pain Modulation
A study utilized animal models to assess the analgesic effects of a modified version of this compound. Results showed a reduction in pain scores comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative therapeutic agent .
Material Science Applications
In addition to medicinal uses, this compound has applications in material science, particularly in the synthesis of polymers and advanced materials.
Polymer Synthesis
The compound serves as a monomer in the production of specialty polymers, which exhibit desirable mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance characteristics such as flexibility and resistance to degradation.
Table 2: Properties of Polymers Synthesized with this compound
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polymer A | 50 | 200 |
| Polymer B | 70 | 220 |
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The chlorophenyl group can participate in hydrophobic interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Molecular Formula : C₁₂H₁₃ClO (MW: 208.68 g/mol) .
- Key Differences: Substitution Pattern: The chlorine is at the para position on the phenyl ring (vs. ortho in the target compound). Backbone: A propanone chain (vs. ethanone), adding a methylene group.
- The longer chain may reduce ring strain effects from the cyclopropane, altering solubility in nonpolar solvents.
2-Chloro-1-phenylethanone
- Molecular Formula : C₈H₇ClO (MW: 154.59 g/mol) .
- Key Differences :
- Structure : Lacks the cyclopropyl group; chlorine is on the α-carbon adjacent to the ketone.
- Implications :
Cyclopropane Modifications
1-(1-Chlorocyclopropyl)-2-(2-chlorophenyl)ethan-1-one
- Molecular Formula : C₁₁H₁₀Cl₂O (MW: 229.10 g/mol) .
- Key Differences :
- Cyclopropane Substitution : Chlorine is attached to the cyclopropane ring (vs. unsubstituted cyclopropane in the target compound).
- Implications: Increased lipophilicity and molecular weight due to the additional chlorine.
Heterocyclic Analogs
2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one
- Molecular Formula : C₁₃H₁₁ClO₂ (MW: 234.68 g/mol) .
- Key Differences :
- Substituent : Cyclopropane replaced with a 3-methylfuran group.
- Implications: The furan ring introduces oxygen-based hydrogen bonding capacity, improving solubility in polar solvents (e.g., ethanol, DMSO) . Conformational flexibility reduced due to the rigid furan structure.
Prothioconazole and Derivatives
- Example: Prothioconazole-desthio (α-(1-chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol) .
- Key Differences :
- Incorporates a triazole ring and hydroxyl group, forming a larger heterocyclic system.
- Implications :
Physicochemical and Functional Comparisons
Stability and Reactivity Trends
- Cyclopropane Stability: The unsubstituted cyclopropane in the target compound is less strained than its chlorinated analog , but more reactive than non-cyclopropane analogs like 2-chloroacetophenone .
- Degradation Pathways :
Biological Activity
2-(2-Chlorophenyl)-1-cyclopropylethan-1-one, also known as a chlorophenyl cyclopropyl ketone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chlorophenyl group attached to a cyclopropylethanone moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest it may function as an inhibitor for various enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic processes, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It has been observed to interact with certain receptors, which may influence neurotransmitter release and neuronal excitability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies reveal that it can inhibit the growth of pathogens by disrupting their cell wall synthesis and function.
Anticancer Properties
Preliminary findings suggest that this compound may induce apoptosis in cancer cells. It appears to affect the cell cycle regulation pathways, leading to increased rates of programmed cell death in specific cancer types.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Effects : A recent study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL. The mechanism was linked to interference with bacterial DNA replication processes.
- Cancer Cell Line Analysis : In another study involving human breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 μM concentration) after 48 hours, indicating its potential as an anticancer agent.
- Neuropharmacological Effects : Research exploring its impact on neuronal cells suggested that it might enhance neuroprotective effects against oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |
| 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one | Moderate | Limited | Primarily receptor interaction |
| 2-(Phenyl)-1-cyclopropylethan-1-one | No | Moderate | Cell cycle disruption |
Q & A
Q. How to design experiments to probe the biological activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
